Cas no 1254-03-1 (7a,12a-Dihydroxycholest-4-en-3-one)
7a,12a-Dihydroxycholest-4-en-3-one is a steroidal compound characterized by hydroxyl groups at the 7a and 12a positions and a 4-en-3-one moiety in its structure. This molecule is of interest in biochemical and pharmaceutical research due to its potential role as an intermediate in bile acid biosynthesis and steroid metabolism. Its defined stereochemistry and functional groups make it valuable for studying enzyme-catalyzed reactions, particularly those involving cytochrome P450 enzymes. The compound's stability and purity are critical for experimental reproducibility, and it is commonly utilized in metabolic pathway investigations and as a reference standard in analytical applications. Its structural features also lend utility in probing steroid receptor interactions.

1254-03-1 structure
商品名:7a,12a-Dihydroxycholest-4-en-3-one
7a,12a-Dihydroxycholest-4-en-3-one 化学的及び物理的性質
名前と識別子
-
- Cholest-4-en-3-one,7,12-dihydroxy-, (7a,12a)-
- 7α,12α-Dihydroxycholest-4-en-3-one
- 7 alpha,12 alpha-dihydroxy-5-cholesten-3-one
- (7R,8R,9S,10R,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- 7A,12A-DIHYDROXYCHOLEST-4-EN-3-ONE
- 4-cholesten-7alpha,12alpha-diol-3-one
- 7,12-Dihydroxycholest-4-en-3-one
- 7alpha,12alpha-dihydroxy-4-cholesten-3-one
- 7alpha,12alpha-Dihydroxycholest-4-en-3-one
- CPD-7237
- 7?,12?-Dihydroxycholest-4-en-3-one
- 7a,12a-dihydroxy-4-cholesten-3-one
- Cholest-4-en-3-one, 7,12-dihydroxy-, (7alpha,12alpha)-
- LMST04030114
- 1254-03-1
- C17339
- SCHEMBL2105777
- Q27103727
- DTXSID80925121
- 7alpha,12alpha-Dihydroxy-5-cholesten-3-one
- CHEBI:28477
- 7a,12a-Dihydroxycholest-4-en-3-one
-
- インチ: InChI=1S/C27H44O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h13,16-17,20-25,29-30H,6-12,14-15H2,1-5H3
- InChIKey: UQPYXHJTHPHOMM-UHFFFAOYSA-N
- ほほえんだ: CC(CCCC(C1CCC2C3C(O)CC4=CC(CCC4(C)C3CC(O)C12C)=O)C)C
計算された属性
- せいみつぶんしりょう: 416.32900
- どういたいしつりょう: 416.329
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 696
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6
- トポロジー分子極性表面積: 57.5A^2
じっけんとくせい
- 密度みつど: 1.07
- ゆうかいてん: 215-218?C
- ふってん: 549.9°Cat760mmHg
- フラッシュポイント: 300.4°C
- 屈折率: 1.542
- PSA: 57.53000
- LogP: 5.53850
7a,12a-Dihydroxycholest-4-en-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D452450-2.5mg |
7a,12a-Dihydroxycholest-4-en-3-one |
1254-03-1 | 2.5mg |
$ 1171.00 | 2023-04-14 | ||
TRC | D452450-.5mg |
7a,12a-Dihydroxycholest-4-en-3-one |
1254-03-1 | .5mg |
$ 282.00 | 2023-04-14 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-499322A-5 mg |
7α,12α-Dihydroxycholest-4-en-3-one-d7, |
1254-03-1 | 5mg |
¥21,059.00 | 2023-07-11 | ||
A2B Chem LLC | AA30422-5mg |
Cholest-4-en-3-one, 7,12-dihydroxy-, (7α,12α)- |
1254-03-1 | 5mg |
$2269.00 | 2024-04-20 | ||
TRC | D452450-5mg |
7a,12a-Dihydroxycholest-4-en-3-one |
1254-03-1 | 5mg |
$ 2212.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-207188-0.5 mg |
7α,12α-Dihydroxycholest-4-en-3-one, |
1254-03-1 | 0.5 mg |
¥3,234.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-499322-0.5 mg |
7α,12α-Dihydroxycholest-4-en-3-one-d7, |
1254-03-1 | 0.5 mg |
¥2,933.00 | 2023-07-11 | ||
A2B Chem LLC | AA30422-1mg |
Cholest-4-en-3-one, 7,12-dihydroxy-, (7α,12α)- |
1254-03-1 | 1mg |
$620.00 | 2024-04-20 | ||
TRC | D452450-0.5mg |
7a,12a-Dihydroxycholest-4-en-3-one |
1254-03-1 | 0.5mg |
$ 245.00 | 2023-02-03 | ||
TRC | D452450-1mg |
7a,12a-Dihydroxycholest-4-en-3-one |
1254-03-1 | 1mg |
$ 514.00 | 2023-09-07 |
7a,12a-Dihydroxycholest-4-en-3-one 関連文献
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholestane steroids Cholesterols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholesterols and derivatives
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